molecular formula C13H11NO4 B13467195 3-(4-Hydroxybenzofuran-3-yl)piperidine-2,6-dione

3-(4-Hydroxybenzofuran-3-yl)piperidine-2,6-dione

Cat. No.: B13467195
M. Wt: 245.23 g/mol
InChI Key: OAIOQNYSNKRNJG-UHFFFAOYSA-N
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Description

3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is a compound that features a benzofuran ring fused with a piperidine-2,6-dione moiety. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in drug discovery and development .

Chemical Reactions Analysis

Types of Reactions

3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrobenzofuran derivatives, and various substituted benzofuran compounds .

Scientific Research Applications

3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of pro-inflammatory cytokines, making it useful in anti-inflammatory treatments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione is unique due to its combination of a benzofuran ring with a piperidine-2,6-dione moiety. This structure provides a distinct set of biological activities and potential therapeutic applications .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

3-(4-hydroxy-1-benzofuran-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H11NO4/c15-9-2-1-3-10-12(9)8(6-18-10)7-4-5-11(16)14-13(7)17/h1-3,6-7,15H,4-5H2,(H,14,16,17)

InChI Key

OAIOQNYSNKRNJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=CC=CC(=C32)O

Origin of Product

United States

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